molecular formula C14H9Cl2NO5 B14608754 [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid CAS No. 58789-10-9

[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid

Cat. No.: B14608754
CAS No.: 58789-10-9
M. Wt: 342.1 g/mol
InChI Key: KUGNIBWYCQZRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a dichlorophenoxy group and a nitrophenyl group attached to an acetic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the phenol group, allowing it to react with chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid involves its interaction with specific molecular targets within cells. The compound can act as an inhibitor of certain enzymes or disrupt cellular pathways by binding to key proteins. The nitrophenyl group plays a crucial role in its activity, allowing it to interact with various biological molecules and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the nitrophenyl group.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenoxy ring.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a methyl group instead of a nitro group .

Uniqueness

[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is unique due to the presence of both dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .

Properties

CAS No.

58789-10-9

Molecular Formula

C14H9Cl2NO5

Molecular Weight

342.1 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2NO5/c15-9-1-4-13(11(16)7-9)22-10-2-3-12(17(20)21)8(5-10)6-14(18)19/h1-5,7H,6H2,(H,18,19)

InChI Key

KUGNIBWYCQZRBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.